molecular formula C9H8N4S B510445 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B510445
M. Wt: 204.25 g/mol
InChI Key: CHSCODSBFVPMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Sodium chlorate has a wide range of applications in scientific research:

Future Directions

The future directions for research on “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their potential applications in drug design . Their structural similarities with purines make them promising candidates for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium chlorate is typically produced by the anodic oxidation of sodium chloride (NaCl) in an aqueous solution. The reaction involves the following steps:

  • Electrolysis of Sodium Chloride Solution:

      Anode Reaction: ( 2 \text{Cl}^- \rightarrow \text{Cl}_2 + 2e^- )

      Cathode Reaction: ( 2 \text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2 \text{OH}^- )

      Overall Reaction: ( \text{Cl}_2 + 2 \text{OH}^- \rightarrow \text{ClO}^- + \text{Cl}^- + \text{H}_2\text{O} )

  • Formation of Sodium Chlorate:

    • ( 3 \text{ClO}^- \rightarrow \text{ClO}_3^- + 2 \text{Cl}^- )

Industrial Production Methods: The industrial production of sodium chlorate involves the electrolysis of a concentrated sodium chloride solution in large electrolytic cells. The process is optimized to ensure high current efficiency and minimal energy consumption .

Types of Reactions:

    Oxidation: Sodium chlorate acts as a strong oxidizing agent. It can oxidize various substances, including metals and organic compounds.

    Reduction: Sodium chlorate can be reduced to sodium chloride and oxygen gas under certain conditions.

Common Reagents and Conditions:

    Oxidation Reactions: Sodium chlorate is often used with acids or in the presence of heat to facilitate oxidation.

    Reduction Reactions: Reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂) can be used to reduce sodium chlorate.

Major Products Formed:

Mechanism of Action

Sodium chlorate exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by oxidizing essential biomolecules, leading to cell damage or death. The compound targets various molecular pathways, including those involved in oxidative stress and redox balance .

Comparison with Similar Compounds

    Sodium Perchlorate (NaClO₄): Similar in structure but has a higher oxidation state of chlorine.

    Potassium Chlorate (KClO₃): Similar oxidizing properties but different solubility and reactivity.

    Sodium Chlorite (NaClO₂): Used as a disinfectant and bleaching agent, with different oxidation properties.

Uniqueness of Sodium Chlorate: Sodium chlorate is unique due to its high oxidizing potential and its ability to form chiral crystals upon crystallization. It is also widely used in industrial applications, particularly in the paper and pulp industry .

Properties

IUPAC Name

11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c1-5-6(2)14-9-7(5)8-12-11-4-13(8)3-10-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSCODSBFVPMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NN=CN3C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 5
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.